molecular formula C33H52N6O7S2 B1243242 (S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide

(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide

Cat. No.: B1243242
M. Wt: 708.9 g/mol
InChI Key: QGJKHQRFJGLJLV-VFFRCKCKSA-N
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Chemical Reactions Analysis

CI-992 undergoes several types of chemical reactions, including:

Scientific Research Applications

CI-992 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of renin inhibitors and their structure-activity relationships.

    Biology: CI-992 is used in biological studies to understand the role of renin in various physiological processes.

    Medicine: The compound is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular diseases.

    Industry: CI-992 is used in the development of new pharmaceuticals and as a tool compound in drug discovery .

Mechanism of Action

CI-992 exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved in this mechanism include the renin-angiotensin-aldosterone system (RAAS) and various signaling pathways related to blood pressure regulation .

Comparison with Similar Compounds

CI-992 is unique among renin inhibitors due to its potent activity and long-lasting effects. Similar compounds include:

Biological Activity

The compound (S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, morpholine moiety, and a propionamide structure, which contribute to its biological activity. The molecular formula is C₃₃H₅₂N₆O₇S₂, with a molecular weight of approximately 652.96 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been studied for its antagonistic effects on certain receptors involved in inflammatory responses and cellular signaling pathways.

Pharmacological Effects

  • Antiinflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and apoptosis.
  • Anticonvulsant Properties : Preliminary studies suggest that the compound may possess anticonvulsant activity, making it a candidate for further investigation in epilepsy treatment.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntiinflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of oxidative stress pathways
AnticonvulsantPotential anticonvulsant effects

Case Study 1: Antiinflammatory Effects

In a study involving animal models of inflammation, the administration of the compound resulted in a significant reduction in swelling and pain associated with induced arthritis. Histological analyses revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.

Case Study 2: Neuroprotection in Experimental Models

A series of experiments conducted on neuronal cell cultures exposed to oxidative stress demonstrated that the compound effectively reduced cell death and preserved neuronal function. These findings support its potential application in treating neurodegenerative conditions.

Properties

Molecular Formula

C33H52N6O7S2

Molecular Weight

708.9 g/mol

IUPAC Name

(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide

InChI

InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)/t26-,27-,28-,29-,30+/m0/s1

InChI Key

QGJKHQRFJGLJLV-VFFRCKCKSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)NC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O

Synonyms

CI 992
CI-992
N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide

Origin of Product

United States

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